molecular formula C9H11NO B2650147 3-(2-Pyridinyl)-2-buten-1-ol CAS No. 82244-22-2

3-(2-Pyridinyl)-2-buten-1-ol

Cat. No.: B2650147
CAS No.: 82244-22-2
M. Wt: 149.193
InChI Key: QFIHEWJDVCNBIO-VMPITWQZSA-N
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Description

Pyridinyl compounds are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

Pyridinium salts, which are structurally similar to pyridinyl compounds, have been highlighted in terms of their synthetic routes .


Molecular Structure Analysis

A study on a protonated 2-pyridinyl moiety showed that it has three possible sites for protonation: an azomethine (pyridinic) atom (N1), 2-aminoethanol residue (N2), and 4-amino substituent (N4). The protonation mainly occurs on the N1 atom .


Chemical Reactions Analysis

Pyridinium salts have been studied for their reactivity . A study on a protonated 2-pyridinyl moiety discussed possible participation of N2 nitrogen in irreversible intramolecular cyclization under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like chlorpyrifos, which contains a pyridinyl group, govern their fate (movement, adsorption, degradation, and catabolism) in the environment and in biota .

Mechanism of Action

While specific information on the mechanism of action for “3-(2-Pyridinyl)-2-buten-1-ol” is not available, pyridinium salts have been studied for their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Safety and Hazards

Safety data sheets for related compounds indicate that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(2-Pyridinyl)-2-buten-1-ol” are not available, research on related pyridinyl compounds continues to be a topic of interest in many fields .

Properties

IUPAC Name

(E)-3-pyridin-2-ylbut-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8(5-7-11)9-4-2-3-6-10-9/h2-6,11H,7H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIHEWJDVCNBIO-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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